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Dose Proportionality & Pharmacokinetics

Butamirate Citrate is rapidly absorbed and metabolized after oral administration. The table below

summarizes key design and findings from identified pharmacokinetic and dose proportionality studies.

Study Description
Doses
Administered

Key PK
Parameters (Mean
Values)

Conclusion

Randomized, open-
label, crossover PK
and dose
proportionality study
in healthy adults [1]

22.5 mg, 45 mg,

67.5 mg, and 90
mg (single doses)

Information on AUC

and Cmax for the
different doses was

not detailed in the
available summary.

The study was designed to

evaluate the pharmacokinetic
profile and dose proportionality

using modern analytical
techniques. A final published

report was not located in this
search.

| Two randomized, two-way crossover bioavailability studies in 18 healthy volunteers [2] | 45 mg (single

dose) | Syrup (Test): AUC₀‑∞ 46.9 μg·h/mL, Cmax 1.77 μg/mL, Tmax 1.1 h Syrup (Reference): AUC₀‑∞

50.4 μg·h/mL, Cmax 1.86 μg/mL, Tmax 1.5 h Tablet (Test): AUC₀‑∞ 54.7 μg·h/mL, Cmax 1.88 μg/mL

Solution (Reference): AUC₀‑∞ 54.5 μg·h/mL, Cmax 1.94 μg/mL | The test syrup and tablet formulations

were proven to be bioequivalent to their corresponding reference formulations in terms of both the extent and

rate of absorption [2]. |
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Comparative Antitussive Efficacy

The efficacy of Butamirate Citrate as a cough suppressant has been evaluated against other agents using

different methodologies. The outcomes appear to be model-dependent.

Comparative Agent
Study Model /
Population

Key Efficacy Findings

Dextromethorphan
[3]

Capsaicin cough

challenge in
healthy volunteers

Butamirate (doses up to 90 mg) did not show a significant

antitussive effect compared to placebo. Dextromethorphan
(30 mg) was superior to placebo in attenuating the

capsaicin-induced cough reflex.

Clobutinol [4] Patients with

irritative or chronic
cough

Both Butamirate and Clobutinol showed highly significant

improvements in cough severity and frequency. In a
subgroup of patients with cough due to carcinoma,

Butamirate was significantly more effective at reducing
cough frequency.

Emerging Research: Anti-Glioblastoma Activity

High-throughput drug screening has identified a potential new application for Butamirate Citrate. The

diagram below illustrates the proposed signaling pathway through which it exerts anti-tumor effects in

glioblastoma (GBM).
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Mechanism and Experimental Evidence:

Mechanism of Action: Butamirate Citrate and its analogue oxelaidin were found to inhibit GBM cell
growth by targeting the Ras-related GTPase RRAD. RRAD is known to facilitate the activation and

nuclear translocation of the EGFR/STAT3 signaling complex, a pathway critical for the survival and
growth of many cancers, including GBM [5].

In Vitro Findings: Treatment with Butamirate Citrate suppressed sphere formation in GBM cell lines
(including temozolomide-resistant lines) and inhibited STAT3 transcriptional activity, leading to the

down-regulation of cyclin D1 and survivin [5].
In Vivo Findings: Intraperitoneal administration of Butamirate Citrate (2 mg/kg) significantly

suppressed tumor growth in a glioblastoma xenograft mouse model without causing significant
adverse effects [5].
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Detailed Experimental Protocols

For replication and deeper analysis, here are the methodologies from key studies.

Capsaicin Cough Challenge Protocol [3]

This methodology is considered a key objective measure for assessing antitussive efficacy.

Design: A single-center, randomized, placebo-controlled, investigator-blind, six-way crossover study.
Participants: Healthy adult volunteers with normal spirometry and no recent respiratory infections.

Interventions: Single doses of Butamirate Citrate syrup (22.5 mg, 45 mg, 67.5 mg, 90 mg),
Dextromethorphan (30 mg), and matched placebo.

Challenge: Capsaicin cough challenges were performed at pre-dose, 2, 4, 6, 8, 12, and 24 hours
post-dose. Incremental concentrations of capsaicin were inhaled via a nebulizer controlled by a

dosimeter.
Primary Endpoint: The area under the curve (AUC(0,12h)) of the log10 concentration of capsaicin

required to elicit 5 coughs (C5).

Anti-Glioblastoma In Vitro Assay [5]

Cell Lines: Used glioblastoma cell lines LN229, U87MG, and T98G, cultured as multicellular

tumorspheres.
Drug Treatment: Butamirate Citrate was applied in a range of 0.01 to 10 μM.

Incubation Time: 7 days.
Outcome Measures: Suppression of tumorsphere formation was the primary readout for anti-

proliferative activity. STAT3 activity was measured using a luciferase reporter assay and by
quantifying mRNA levels of downstream targets (e.g., cyclin D1, survivin). Protein phosphorylation (p-

EGFR, p-STAT3, p-AKT, p-ERK) was analyzed via western blot.

Key Insights for Research and Development

Established Use and Gaps: While Butamirate is an established antitussive in Europe, modern, high-
quality clinical evidence for its efficacy against acute cough is limited. The negative capsaicin

challenge study suggests its effect may not be broad, or that formulation issues can impact
performance [6] [3].
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Promising Repurposing Candidate: The anti-glioblastoma data presents a significant opportunity

for drug repurposing. Its action on the RRAD/EGFR/STAT3 pathway offers a targeted mechanism,
especially for tumors with high RRAD expression [5].

Analytical Methods: Robust RP-HPLC methods have been developed for determining Butamirate
Citrate in pharmaceutical formulations like syrup, which can support formulation studies and quality

control [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8115262/
https://www.smolecule.com/products/s522314?utm_src=pdf-body
https://www.smolecule.com/products/s522314?utm_src=pdf-body
https://www.mdpi.com/2297-8739/8/10/163
https://www.smolecule.com/products/s522314?utm_src=pdf-custom-synthesis
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/4-way-crossover-butamirate-citrate-pk-dose-study-healthy-volunteers/
https://pubmed.ncbi.nlm.nih.gov/9089001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4256617/
https://pubmed.ncbi.nlm.nih.gov/2095610/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8115262/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4985807/
https://www.mdpi.com/2297-8739/8/10/163
https://www.smolecule.com/products/b522314#butamirate-citrate-dose-proportionality-study
https://www.smolecule.com/products/b522314#butamirate-citrate-dose-proportionality-study
https://www.smolecule.com/products/b522314#butamirate-citrate-dose-proportionality-study
https://www.smolecule.com/products/s522314?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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